1-Oxacyclotetradec-3-EN-2-one
Description
1-Oxacyclotetradec-3-EN-2-one is a macrocyclic lactone characterized by a 14-membered ring system containing an oxygen atom (oxacyclo) and an α,β-unsaturated ketone moiety (enone). The enone group (C=O conjugated with C=C) confers reactivity for Michael additions and cycloadditions, while the macrocyclic ring influences stability and intermolecular interactions.
Properties
CAS No. |
87227-38-1 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1-oxacyclotetradec-3-en-2-one |
InChI |
InChI=1S/C13H22O2/c14-13-11-9-7-5-3-1-2-4-6-8-10-12-15-13/h9,11H,1-8,10,12H2 |
InChI Key |
IJRSQTKSJYLADM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCOC(=O)C=CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxacyclotetradec-3-EN-2-one can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions. For instance, the aldol condensation reaction can be employed to form the necessary carbon-carbon bonds, followed by cyclization to yield the lactone . Another method involves the use of microwave-assisted reactions to enhance the efficiency and selectivity of the synthesis .
Industrial Production Methods: In an industrial setting, the production of 1-Oxacyclotetradec-3-EN-2-one may involve large-scale aldol condensation reactions, followed by purification steps such as distillation or recrystallization to obtain the pure compound. The choice of reagents and conditions can be optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Oxacyclotetradec-3-EN-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone to its corresponding alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-Oxacyclotetradec-3-EN-2-one has several applications in scientific research:
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and bioactive compounds.
Industry: It is used in the fragrance industry due to its unique aromatic properties.
Mechanism of Action
The mechanism by which 1-Oxacyclotetradec-3-EN-2-one exerts its effects involves its reactivity as a lactone. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to ring-opening reactions. This reactivity is exploited in various synthetic and biological processes. The molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-Oxacyclotetradec-3-EN-2-one (hypothetical 14-membered ring) with structurally analogous compounds from the evidence, focusing on ring size, substituents, and functional groups.
Key Findings:
Ring Size and Reactivity: Smaller rings (e.g., 13-membered) exhibit higher ring strain, enhancing reactivity in ring-opening reactions compared to 14- or 16-membered analogs .
Functional Group Positioning: The enone group’s position (e.g., 3-EN vs. 13E) influences conjugation and electronic properties. For instance, α,β-unsaturated ketones in smaller rings (e.g., 13-membered) are more electrophilic . Spiro compounds (e.g., 1-Oxaspiro[4.11]hexadec-3-en-2-one) introduce steric hindrance and unique stereochemistry, altering solubility and stability .
Isomerism and Bioactivity :
- (13E)-Oxacyclohexadecen-2-one highlights the importance of Z/E isomerism in macrocycles, where stereochemistry affects intermolecular interactions and bioavailability .
Synthetic Challenges: Larger rings (14- to 16-membered) require specialized methods like ring-closing metathesis or lactonization, whereas smaller lactones (e.g., furanones) are more accessible .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
